molecular formula C22H25N3OS B459767 3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 625370-16-3

3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459767
CAS No.: 625370-16-3
M. Wt: 379.5g/mol
InChI Key: DYSWFUTVNPBVIX-UHFFFAOYSA-N
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Description

3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes an amino group, a dimethylphenyl group, and a tetrahydrothienoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with ethyl acetoacetate, followed by cyclization with sulfur and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is unique due to its specific combination of functional groups and its tetrahydrothienoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-4-14-6-8-18-15(10-14)11-17-19(23)20(27-22(17)25-18)21(26)24-16-7-5-12(2)13(3)9-16/h5,7,9,11,14H,4,6,8,10,23H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSWFUTVNPBVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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